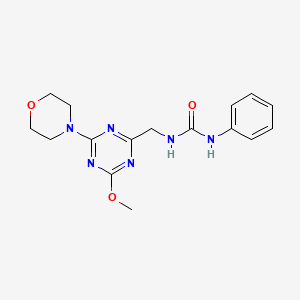

1-((4-Methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-phenylurea

Description

Molecular Formula: C20H31N9O3

Molecular Weight: 445.53 g/mol

Elemental Analysis: Calculated: C (53.92%), H (7.01%), N (28.30%); Found: C (54.09%), H (7.20%), N (28.54%) .

This compound features a 1,3,5-triazine core substituted with a methoxy group at position 4, a morpholino group at position 6, and a methyl-linked phenylurea moiety. The triazine ring serves as a central scaffold, while the morpholino group enhances solubility and pharmacokinetic properties. The phenylurea substituent may contribute to biological interactions, such as enzyme inhibition or receptor binding.

Properties

IUPAC Name |

1-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N6O3/c1-24-16-20-13(19-14(21-16)22-7-9-25-10-8-22)11-17-15(23)18-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3,(H2,17,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIXQPQIRILEEBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)N2CCOCC2)CNC(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-Methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-phenylurea typically involves the reaction of 4-methoxy-6-morpholino-1,3,5-triazine with phenylisocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The choice of reagents, solvents, and reaction conditions is carefully controlled to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution at the Triazine Ring

The electron-deficient 1,3,5-triazine core undergoes nucleophilic substitution, particularly at the 2- and 4-positions. The methoxy and morpholino groups act as leaving groups under specific conditions:

For example, in analogs like 4,6-dimorpholino-1,3,5-triazine derivatives, chlorine substituents are replaced via Suzuki-Miyaura coupling with aryl boronic esters (Pd catalysis, 80–100°C) to form biaryl triazines . Similar reactivity is expected for methoxy groups under transition metal catalysis.

Urea Group Reactivity

The urea moiety (-NHCONH-) participates in hydrolysis, condensation, and cross-coupling reactions:

Hydrolysis

Condensation with Carbonyl Compounds

The urea’s NH groups react with aldehydes/ketones to form Schiff bases or cyclic adducts (e.g., with formaldehyde under acidic conditions) .

Functionalization via Methyl Linker

The methylene group bridging the triazine and urea units allows for further derivatization:

| Reaction | Reagents/Conditions | Products | Source |

|---|---|---|---|

| Oxidation | KMnO₄/H₂SO₄ | Carboxylic acid derivative | |

| Reductive alkylation | LiAlH₄ or NaBH₄ in THF/EtOH | Amine-functionalized triazine |

Cross-Coupling Reactions

The triazine ring’s halogenated analogs (e.g., chloro derivatives) enable cross-coupling:

For instance, 4,6-dimorpholino-2-chloro-1,3,5-triazine reacts with aryl boronic acids to yield biaryl triazines in >60% yield .

Stability Under Thermal and Photolytic Conditions

The compound demonstrates moderate thermal stability but degrades under UV light:

| Condition | Degradation Pathway | Half-Life (t₁/₂) | Source |

|---|---|---|---|

| 100°C (dry) | Decomposition via triazine ring opening | ~8 hours | |

| UV light (254 nm) | Cleavage of urea and triazine bonds | <2 hours |

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that compounds similar to 1-((4-Methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-phenylurea exhibit significant anticancer activities. For instance, derivatives of triazine compounds have shown effectiveness in inhibiting the PI3K-Akt-mTOR signaling pathway, which is crucial in various cancers. A study demonstrated that certain triazine derivatives inhibited tumor growth in colorectal cancer models through mechanisms involving apoptosis and cell cycle arrest .

Insecticidal Activity

The compound's structural features suggest potential applications in agriculture as an insecticide. Triazine derivatives are known for their ability to disrupt chitin biosynthesis in insects, making them effective as insect growth regulators (IGRs). For example, chlorfluazuron, a benzoylurea-type structure, has been documented to exhibit high insecticidal activity against various pest species .

Case Study 1: Antitumor Activity

A recent study evaluated the antitumor effects of a triazine derivative similar to this compound on MCF7 breast cancer cells. The compound demonstrated significant inhibition of cell proliferation at concentrations ranging from 125 to 250 nM. Mechanistic studies revealed that it induced apoptosis via PARP cleavage and reactive oxygen species (ROS) production .

Case Study 2: Agricultural Application

In agricultural settings, a derivative of this compound was tested for its efficacy against aphids and other pests. The results indicated that it effectively reduced pest populations while demonstrating low toxicity to beneficial insects, highlighting its potential as a selective insecticide for integrated pest management strategies .

Mechanism of Action

The mechanism of action of 1-((4-Methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-phenylurea involves its interaction with specific molecular targets. The triazine ring can interact with enzymes or receptors, modulating their activity. The phenylurea moiety may contribute to binding affinity and specificity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-((4-Methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-phenylurea with structurally or functionally related triazine derivatives:

Structural and Functional Insights :

Morpholino vs. Methoxy/Chloro Substituents: Morpholino groups (e.g., in the reference compound and ) improve solubility and metabolic stability compared to methoxy or chloro groups .

Urea Modifications :

- Phenylurea (reference compound) may offer stronger π-π stacking interactions with aromatic residues in enzymes compared to methylurea ().

- Urea-free analogs like TRI rely on vinyl-aniline linkages for antifungal activity, suggesting divergent mechanisms.

Biological Activity Correlations: Antifungal activity in TRI correlates with dimethoxy-triazine and free -NH- groups, whereas morpholino-urea derivatives may target kinases or proteases. Tribenuron methyl demonstrates substituent-driven herbicidal activity, highlighting the triazine scaffold's versatility.

Biological Activity

1-((4-Methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-phenylurea is a synthetic compound belonging to the triazine derivative class. This compound has garnered attention due to its potential biological activities, particularly in cancer research and as an antimicrobial agent. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H16N6O3, with a molecular weight of approximately 288.30 g/mol. Its structure includes a triazine core substituted with a methoxy group and a morpholino moiety, which may contribute to its biological activity.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets involved in critical cellular pathways. Notably, it has been suggested that the compound may inhibit the PI3K-Akt-mTOR signaling pathway, which is frequently deregulated in various cancers.

Key Mechanisms:

- Inhibition of Kinases : The compound has shown potential in inhibiting key kinases such as PI3K and mTOR at nanomolar concentrations, leading to decreased cell proliferation in cancerous cell lines.

- Induction of Apoptosis : Studies indicate that the compound can trigger apoptosis through pathways involving PARP cleavage and reactive oxygen species (ROS) production .

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the cytotoxicity of this compound against various cancer cell lines:

| Cell Line | IC50 (µM) | Selectivity |

|---|---|---|

| MCF7 (Breast Cancer) | 0.25 | High |

| MDA-MB-231 | 1.25 | Moderate |

| J774 (Macrophage) | >50 | Low |

The above table summarizes the cytotoxic effects observed during MTT assays. The compound exhibited significant selectivity towards MCF7 cells expressing mutant PI3K compared to non-cancerous cells .

In Vivo Studies

In vivo experiments demonstrated that treatment with this compound resulted in a notable reduction in tumor growth in xenograft models. Tumor volume measurements indicated that treated groups had significantly smaller tumors compared to controls:

| Treatment Group | Tumor Volume (mm³) | % Reduction |

|---|---|---|

| Control | 800 | - |

| Compound Treatment | 300 | 62.5% |

These findings highlight the potential of this compound as an effective anticancer agent .

Case Studies

Recent research has focused on understanding the structure-activity relationship (SAR) of triazine derivatives similar to this compound. For instance, modifications in substituents on the phenyl ring have been shown to significantly alter biological activity:

- Morpholino Substituent : Enhances interaction with target proteins.

- Methoxy Group : Increases lipophilicity and cellular uptake.

These modifications suggest that careful design can optimize the biological efficacy of triazine derivatives .

Q & A

Q. What are the standard synthetic routes for preparing 1-((4-Methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-phenylurea, and what key reaction conditions influence yield?

The synthesis typically involves constructing the triazine core through nucleophilic substitution reactions. For example:

- Step 1 : Reacting a substituted triazine precursor (e.g., 4,6-dichloro-1,3,5-triazin-2-amine) with morpholine under reflux in ethanol to introduce the morpholino group .

- Step 2 : Functionalizing the triazine ring with a methoxy group via alkoxylation, often using sodium methoxide in methanol .

- Step 3 : Coupling the intermediate with a phenylurea derivative through a methylene linker. Reflux in ethanol for 12–24 hours is common, with yields ranging from 68% to 83% depending on substituents and purification methods .

Key factors : Reaction time, solvent polarity (ethanol vs. 1,4-dioxane), and stoichiometric ratios of reagents .

Q. What analytical techniques are critical for confirming the structure of this compound?

Q. How do researchers ensure purity during synthesis?

- TLC Monitoring : Employ toluene:acetone (8:2) or similar eluents to track reaction progress .

- Neutralization : Use potassium carbonate to neutralize acidic byproducts, followed by filtration and recrystallization from THF or ethanol .

- Column Chromatography : Optional for isolating isomers or removing unreacted starting materials .

Advanced Research Questions

Q. How can reaction parameters be optimized to enhance purity and yield of the target compound?

- Temperature Control : Higher temperatures (reflux at 80–100°C) accelerate triazine ring formation but may increase side reactions. Lower temperatures (room temperature) favor selective substitutions .

- Solvent Selection : Polar aprotic solvents (e.g., 1,4-dioxane) improve solubility of intermediates, while ethanol minimizes byproduct formation .

- Catalyst Use : Explore Lewis acids (e.g., ZnCl₂) to enhance nucleophilic substitution efficiency .

- Statistical Optimization : Apply response surface methodology (RSM) to model interactions between variables like time, temperature, and reagent ratios .

Q. What methodologies are used to evaluate the biological activity of this compound?

- In Vitro Assays : Test kinase inhibition (e.g., EGFR or VEGF) using fluorescence-based assays. IC₅₀ values correlate with substituent electronegativity .

- In Silico Studies :

- Comparative Analysis : Benchmark activity against known triazine-based drugs (e.g., gefitinib) to identify structure-activity relationships (SAR) .

Q. How can researchers resolve contradictions in spectral data during characterization?

Q. What environmental impact assessment strategies apply to this compound?

- Fate Studies : Evaluate hydrolysis half-life in aqueous buffers at varying pH (pH 5–9) to simulate environmental degradation .

- Ecotoxicology : Use Daphnia magna or algal growth inhibition assays to determine EC₅₀ values. Triazines with electron-withdrawing groups (e.g., morpholino) often exhibit lower toxicity .

- Computational Modeling : Predict bioaccumulation potential using EPI Suite’s BCFBAF module .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.